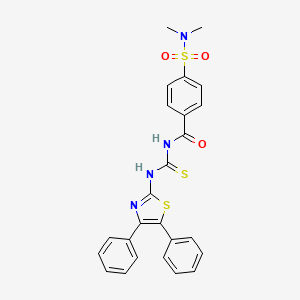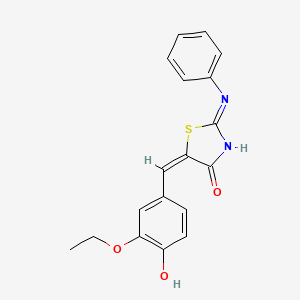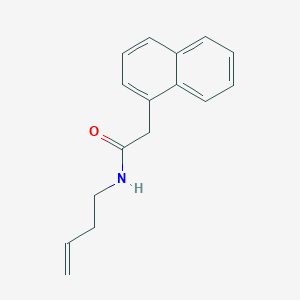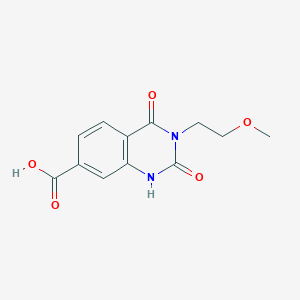
4-Amino-N-benzyl-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N-benzyl-2-chlorobenzamide is a chemical compound with the molecular formula C14H13ClN2O and a molecular weight of 260.72 . It is a derivative of benzamides, which are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
The synthesis of benzamides, including this compound, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core, which is substituted with an amino group at the 4th position and a benzyl group at the nitrogen atom . The benzamide core also has a chlorine atom at the 2nd position .Chemical Reactions Analysis
Benzamides, including this compound, are synthesized through direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 260.72 . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用
Photodegradation Studies
Application in Drug Photodegradation : The photodegradation of moclobemide, a pharmaceutical compound, involves decomposition into several products including 4-chlorobenzamide. This process was studied using Ultra-High Performance Liquid Chromatography (UHPLC)/MS/MS analysis, providing insights into the stability and degradation pathways of moclobemide under light exposure (Skibiński & Komsta, 2012).
Agricultural Chemistry
Herbicide Development : N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a benzamide derivative, has been identified as an effective herbicide against annual and perennial grasses, demonstrating the potential of benzamide compounds in agricultural applications (Viste, Cirovetti, & Horrom, 1970).
Bioimaging and Chemosensing
Chemosensing Probe Development : A chemosensing probe developed for the selective and sensitive detection of Sn2+ ions in aqueous solutions involves a benzamide derivative, highlighting its application in environmental monitoring and bioimaging. This probe's mechanism offers a novel approach for sensing specific ions through fluorescence turn-on modes, which could be utilized in detecting metal ions in living cells and zebrafish (Ravichandiran et al., 2020).
Anticonvulsant Drug Development
Synthesis of Anticonvulsant Agents : The synthesis of a new class of 2-[(arylalky)amino]alkanamide derivatives, starting from the structural lead of milacemide, a weak anticonvulsant, led to the discovery of potent and safe anticonvulsants. This research exemplifies the therapeutic potential of benzamide derivatives in addressing epilepsy (Pevarello et al., 1998).
Serotonin-3 Receptor Antagonists
Development of Gastrokinetic Agents : The synthesis and evaluation of 2-alkoxy-4-amino-5-chlorobenzamide derivatives for their serotonin-3 (5-HT3) receptor antagonistic activity demonstrate the role of benzamides in developing new treatments for gastrointestinal disorders. This research not only contributes to our understanding of 5-HT3 receptor antagonists but also opens pathways for the development of novel therapeutic agents (Harada et al., 1995).
特性
IUPAC Name |
4-amino-N-benzyl-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-13-8-11(16)6-7-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRXYCDZIUJGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2716866.png)
![5-chloro-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2716867.png)

![3-(4-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2716871.png)
![2-benzyl-4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2716872.png)



![Tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2716876.png)
![N-cyclohexyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2716877.png)

![N-(4-chloro-2-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2716885.png)
![(Z)-4-benzoyl-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2716887.png)

